{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol
Overview
Description
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is notable for its unique structure, which includes a difluorophenyl group attached to a piperidine ring, making it a valuable material in scientific research and various applications.
Preparation Methods
The synthesis of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the 3,4-difluorophenylmethyl group and the piperidine ring.
Reaction Conditions: The difluorophenylmethyl group is introduced to the piperidine ring through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production: Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like iodine(III) and reducing agents like phenylsilane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidines and alcohols.
Scientific Research Applications
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol can be compared with other similar compounds:
Similar Compounds: Other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones, share structural similarities.
Uniqueness: The presence of the difluorophenyl group distinguishes this compound from other piperidine derivatives, providing unique chemical and biological properties.
Properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-4-3-10(6-13(12)15)7-16-5-1-2-11(8-16)9-17/h3-4,6,11,17H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMLZOXRSMJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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